

# **Application Notes: Unraveling Artemisone Resistance in Parasites with CRISPR/Cas9**

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

The emergence and spread of resistance to artemisinin-based combination therapies (ACTs), the cornerstone of modern antimalarial treatment, poses a significant threat to global malaria control efforts. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of novel therapeutic strategies. The CRISPR/Cas9 geneediting tool has revolutionized the study of parasite biology, offering an unprecedented ability to precisely manipulate the parasite genome and investigate the function of specific genes in drug resistance. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to study **artemisone** resistance in parasites, with a primary focus on Plasmodium falciparum, the deadliest human malaria parasite.

### **Key Genes in Artemisinin Resistance**

CRISPR/Cas9-mediated gene editing has been instrumental in validating and characterizing the roles of several key genes in artemisinin resistance.

• PfK13 (Kelch13): Mutations in the propeller domain of the P. falciparum Kelch13 protein are the primary molecular marker of artemisinin resistance.[1][2][3] CRISPR/Cas9 has been used to introduce specific kelch13 mutations into sensitive parasite lines, confirming their causal role in conferring resistance.[4] The prevailing hypothesis is that mutant K13 alters the parasite's response to the oxidative stress induced by artemisinin activation.[1][3][5] This is thought to involve the dysregulation of the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway, leading to enhanced parasite survival.[5][6]



- Pfmdr1 (Multidrug Resistance Protein 1): Variations in the copy number of the pfmdr1 gene
  have been associated with altered susceptibility to artemisinin and its partner drugs.[7][8][9]
   [10] CRISPR/Cas9 has enabled researchers to precisely engineer parasite lines with varying
  pfmdr1 copy numbers to study its direct impact on drug efficacy.
- PfATP4 (Sodium-Proton Antiporter): Mutations in the pfatp4 gene have been shown to confer high-level resistance to certain antimalarial compounds.[11][12] CRISPR/Cas9 has been employed to introduce these specific mutations and validate their role in drug resistance.[11]

# Data Presentation: Quantitative Analysis of Drug Resistance

The following tables summarize the quantitative data from studies that have utilized CRISPR/Cas9 to investigate artemisinin resistance. The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values for Dihydroartemisinin (DHA) in P. falciparum Lines with Engineered PfK13 Mutations

| Parasite Line | PfK13<br>Genotype | Mean DHA<br>IC50 (nM) ± SD | Fold Change<br>in IC50 vs.<br>Wild-Type | Reference |
|---------------|-------------------|----------------------------|-----------------------------------------|-----------|
| 3D7           | Wild-Type         | 1.2 ± 0.3                  | 1.0                                     | [4]       |
| 3D7-K13C580Y  | C580Y Mutant      | 2.5 ± 0.5                  | 2.1                                     | [4]       |
| 3D7-K13R539T  | R539T Mutant      | 2.1 ± 0.4                  | 1.8                                     | [4]       |
| 3D7-K13Y493H  | Y493H Mutant      | 1.9 ± 0.2                  | 1.6                                     | [4]       |

Table 2: Impact of pfmdr1 Copy Number Variation on Antimalarial Drug Susceptibility

| Parasite Line | pfmdr1 Copy Number | Mefloquine IC50 (nM) | Lumefantrine IC50 (nM) | Dihydroartemisinin IC50 (nM) | Reference | | --- | --- | --- | --- | Parental Line | 1 | 21.0 | 15.0



| 1.5 |[8] | | pfcas9-mdr1 (Clone 1) | 2 | 38.7 | 28.0 | 2.5 |[8] | | pfcas9-mdr1 (Clone 2) | 2 | 37.8 | 27.5 | 2.4 |[8] |

Table 3: Ring-Stage Survival Assay (RSA) values for P. falciparum lines with engineered PfCoronin and PfKelch13 mutations

| Parasite Line | Genotype | RSA Survival (%)  $\pm$  SD | Reference | | --- | --- | | 3D7 | Wild-Type | 0.30  $\pm$  0.10 | [13] | | 3D7-CoroninR100K/E107V | PfCoronin Mutant | 1.86  $\pm$  0.86 | [13] | | Pikine | Wild-Type | 0.45  $\pm$  0.15 | [13] | | Pikine-CoroninR100K/E107V | PfCoronin Mutant | 9.35  $\pm$  1.89 | [13] | | Pikine-K13C580Y | PfKelch13 Mutant | 27.27  $\pm$  8.36 | [13] | | Pikine-CoroninR100K/E107V + K13C580Y | Double Mutant | 32.81  $\pm$  21.83 | [13] |

## **Experimental Protocols**

This section provides a detailed methodology for using CRISPR/Cas9 to introduce a specific point mutation into the P. falciparum kelch13 gene.

Protocol 1: Generation of a PfK13 Point Mutant using a Two-Plasmid CRISPR/Cas9 System

- 1. Design of sgRNA and Donor Template:
- sgRNA Design: Identify a 20-nucleotide protospacer sequence in the kelch13 gene immediately upstream of a protospacer adjacent motif (PAM) sequence (5'-NGG-3'). Use online tools like CHOPCHOP for optimal sgRNA design, considering on-target and off-target scores.
- Donor Template Design: Synthesize a donor DNA template (either as a plasmid or a linear dsDNA fragment) containing the desired point mutation. The donor template should have 5' and 3' homology arms of at least 500 base pairs flanking the mutation site to facilitate homology-directed repair (HDR). Introduce silent mutations in the PAM site or the sgRNA binding site within the donor template to prevent cleavage of the repaired locus.

#### 2. Plasmid Construction:

Cas9-expressing Plasmid: Utilize a plasmid constitutively expressing Cas9 under a P. falciparum-specific promoter (e.g., cam promoter). This plasmid should also contain a selectable marker (e.g., hdhfr for resistance to WR99210).



 sgRNA and Donor Template Plasmid: Clone the designed sgRNA sequence into a second plasmid under the control of a U6 promoter. This plasmid should also contain the donor template sequence and a different selectable marker (e.g., bsd for resistance to blasticidin S).

#### 3. Parasite Culture and Transfection:

- Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in O+ human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
- Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

#### Transfection:

- Prepare a mixture of the two plasmids (50 μg of each) in Cytomix.
- Harvest late-stage schizonts from a synchronized culture using a magnetic-activated cell sorting (MACS) column.
- Resuspend the purified schizonts in Cytomix and combine with the plasmid mixture.
- Electroporate the parasite-plasmid suspension using a Bio-Rad Gene Pulser or similar device.
- Immediately after electroporation, transfer the parasites to a culture flask with fresh erythrocytes and media.

#### 4. Selection and Cloning of Edited Parasites:

- Drug Selection: 24 hours post-transfection, apply the appropriate drug selection (e.g., WR99210 and blasticidin S) to the culture.
- Monitoring: Monitor the culture for the appearance of drug-resistant parasites by Giemsastained blood smears.



- Cloning: Once a stable population of resistant parasites is established, clone the edited parasites by limiting dilution to obtain a genetically homogenous population.
- 5. Verification of Gene Editing:
- Genomic DNA Extraction: Extract genomic DNA from the cloned parasite lines.
- PCR Amplification and Sequencing: Amplify the targeted region of the kelch13 gene using
   PCR and verify the presence of the desired point mutation by Sanger sequencing.

# Mandatory Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Proposed mechanism of K13-mediated artemisinin resistance.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9 editing of P. falciparum.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesamalaria.org [mesamalaria.org]
- 3. Emerging Plasmodium falciparum K13 gene mutation to artemisinin-based combination therapies and partner drugs among malaria-infected population in sub-Saharan Africa PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in Plasmodium falciparum Kelch13 (PfK13) dysregulates PI3K/AKT signalling pathway in artemisinin resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased pfmdr1 Copy Number and Sequence Polymorphisms in Plasmodium falciparum Isolates from Sudanese Malaria Patients Treated with Artemether-Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effect of Gene Duplication by Genome Editing on Drug Resistance in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreasing pfmdr1 copy number in Plasmodium falciparum malaria heightens susceptibility to mefloquine, lumefantrine, halofantrine, quinine, and artemisinin | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 PMC [pmc.ncbi.nlm.nih.gov]
- 12. mesamalaria.org [mesamalaria.org]
- 13. Genetic background and PfKelch13 affect artemisinin susceptibility of PfCoronin mutants in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes: Unraveling Artemisone Resistance in Parasites with CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665779#using-crispr-cas9-to-study-artemisone-resistance-in-parasites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com